Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride
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Overview
Description
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C15H23ClN2O3 and a molecular weight of 314.81 g/mol. This compound is known for its unique structure, which includes a benzyl group, a hydroxyazepane ring, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-hydroxyazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl ((4-oxoazepan-4-yl)methyl)carbamate.
Reduction: Formation of benzyl ((4-aminoazepan-4-yl)methyl)carbamate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((4-oxoazepan-4-yl)methyl)carbamate
- Benzyl ((4-aminoazepan-4-yl)methyl)carbamate
- Benzyl ((4-methoxyazepan-4-yl)methyl)carbamate
Uniqueness
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for further chemical modifications, while the azepane ring provides structural rigidity and potential biological activity .
Properties
IUPAC Name |
benzyl N-[(4-hydroxyazepan-4-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c18-14(20-11-13-5-2-1-3-6-13)17-12-15(19)7-4-9-16-10-8-15;/h1-3,5-6,16,19H,4,7-12H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJYBKZHYRWDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CNC(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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